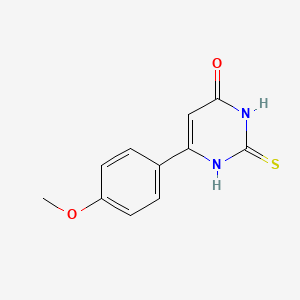

6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Description

Properties

IUPAC Name |

6-(4-methoxyphenyl)-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-15-8-4-2-7(3-5-8)9-6-10(14)13-11(16)12-9/h2-6H,1H3,(H2,12,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATNPSPOECSJBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358267 | |

| Record name | 6-(4-Methoxyphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33166-87-9 | |

| Record name | 6-(4-Methoxyphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reaction Types:

- Condensation of thiourea with aryl-substituted β-ketoesters or acetoacetates

- Cyclization under acidic or basic conditions

- Subsequent functional group modifications such as acetylation or alkylation

Specific Preparation Methods

Condensation of Thiourea with 4-Methoxyphenyl-Substituted β-Ketoester

A common and effective method involves the reaction of thiourea with a β-ketoester derivative containing the 4-methoxyphenyl group. This reaction is typically carried out in refluxing methanol or ethanol with a base catalyst, such as sodium methylate or sodium acetate, promoting cyclization to form the dihydropyrimidinone ring with the thioxo group at position 2.

- Reaction conditions: Reflux in methanol or ethanol, presence of base (e.g., sodium methylate)

- Time: Several hours (typically 6–12 h)

- Yield: Generally high, often exceeding 70%

- Purification: Recrystallization from ethanol or suitable solvents

Three-Component Reaction Using Meldrum’s Acid

An alternative one-pot method involves a three-component reaction of Meldrum’s acid, 4-methoxybenzaldehyde, and thiourea, catalyzed by p-toluenesulfonic acid. This approach facilitates the formation of the pyrimidine ring system with the desired aryl substitution and thioxo group.

- Catalyst: p-Toluenesulfonic acid

- Solvent: Typically ethanol or toluene

- Advantages: One-pot synthesis, good chemical yields, and ease of product isolation

Alkylation and Functionalization of the Pyrimidinone Core

Following the formation of the core pyrimidinone, further derivatization can be achieved via alkylation at the thioxo sulfur using alkyl halides or chloroacetamides in polar aprotic solvents like dimethylformamide (DMF) with potassium carbonate as a base.

- Typical alkylating agents: N-aryl-substituted 2-chloroacetamides, chloro-N-benzylacetamide

- Reaction temperature: 70–80 °C

- Reaction time: 5 hours stirring plus additional standing time

- Outcome: Formation of monosubstituted S-alkylated derivatives

Detailed Reaction Data and Yields

| Step | Reactants/Conditions | Product Description | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|---|

| 1 | Thiourea + 4-methoxyphenyl β-ketoester, reflux MeOH, NaOMe | This compound | 75–85 | ~140–145 | High purity confirmed by TLC and recrystallization |

| 2 | Meldrum’s acid + 4-methoxybenzaldehyde + thiourea, p-TsOH catalyst | 4-(4-methoxyphenyl)-2-thioxo-3,4-dihydropyrimidine | 70–80 | 160–165 | One-pot synthesis, good yields, simple isolation |

| 3 | Pyrimidinethione + acetyl chloride in acetic anhydride, reflux 9 h | 5-acetyl-6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | 80–85 | 140–142 | Acetylation step, solid isolated by filtration and crystallization |

| 4 | Pyrimidinethione + chloroacetamide derivatives, DMF, K2CO3, 70-80 °C | S-alkylated derivatives of 6-(4-methoxyphenyl)-2-thioxopyrimidinone | 60–80 | Variable | Monosubstituted products, purified by recrystallization |

Analytical and Characterization Data

- Infrared Spectroscopy (IR): Characteristic bands include NH stretching (~3300 cm⁻¹), aromatic CH (~3050 cm⁻¹), and strong carbonyl (C=O) stretching (~1650–1700 cm⁻¹).

- Nuclear Magnetic Resonance (NMR):

- $$ ^1H $$-NMR shows signals for aromatic protons (6.8–7.8 ppm), NH proton (~8.5–9.0 ppm), and methoxy group (~3.7–3.9 ppm).

- $$ ^{13}C $$-NMR confirms carbonyl and aromatic carbons.

- Mass Spectrometry (MS): Molecular ion peaks correspond to expected molecular weights confirming the molecular formula.

- Elemental Analysis: Matches calculated values for C, H, N, and S, confirming purity and composition.

Research Findings and Optimization Notes

- The use of sodium methylate as a base in methanol provides a high yield and purity for the initial condensation step.

- The three-component reaction using Meldrum’s acid offers a convenient alternative with fewer purification steps.

- Alkylation reactions require careful control of temperature and stoichiometry to avoid polysubstitution.

- Crystallization from ethanol or ethanol-DMF mixtures is effective for product purification.

- Reaction monitoring by thin-layer chromatography (TLC) with n-hexane/ethyl acetate mixtures ensures completion.

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Thiourea + β-ketoester condensation | Thiourea, 4-methoxyphenyl β-ketoester | Reflux MeOH, NaOMe base | 75–85 | High yield, straightforward | Requires base and reflux |

| Three-component reaction | Meldrum’s acid, 4-methoxybenzaldehyde, thiourea | p-TsOH catalyst, reflux EtOH | 70–80 | One-pot, simple isolation | Catalyst handling |

| Acetylation | Pyrimidinethione, acetyl chloride | Reflux acetic anhydride | 80–85 | Introduces acetyl group | Requires acid handling |

| S-Alkylation | Pyrimidinethione, chloroacetamide, K2CO3 | DMF, 70–80 °C | 60–80 | Functionalization for derivatives | Sensitive to reaction conditions |

Chemical Reactions Analysis

6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone derivative.

Reduction: The compound can be reduced to form a dihydropyrimidine derivative.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Cyclization: The compound can undergo cyclization reactions to form fused ring systems.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. 6-(4-Methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been evaluated for its efficacy against several bacterial strains. A study demonstrated that this compound showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibiotic agent .

1.2 Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies revealed that it induces apoptosis in various cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell survival and proliferation. For instance, it has been shown to inhibit the growth of breast cancer cells by inducing cell cycle arrest and promoting apoptotic pathways .

1.3 Enzyme Inhibition

Another notable application is in the inhibition of specific enzymes related to disease processes. The compound has been identified as a potent inhibitor of certain kinases, which are crucial in cancer progression and metabolic disorders. This inhibition can lead to reduced tumor growth and improved outcomes in models of cancer .

Agricultural Science

2.1 Pesticidal Activity

In agricultural applications, this compound has been studied for its pesticidal properties. It has shown effectiveness against various pests and plant pathogens, making it a candidate for developing new agrochemicals that are less harmful to beneficial organisms while effectively controlling harmful species .

2.2 Plant Growth Regulation

This compound has also been explored for its ability to act as a plant growth regulator. Studies indicate that it can enhance growth rates and improve stress resistance in certain crops, potentially leading to higher yields and better quality produce under adverse conditions .

Materials Science

3.1 Polymer Chemistry

In materials science, the compound's unique chemical structure allows it to be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research is ongoing into its potential use in creating biodegradable plastics or composites that could reduce environmental impact while maintaining performance characteristics .

3.2 Nanotechnology Applications

The incorporation of this compound into nanomaterials is another area of interest. Its ability to interact with various substrates at the nanoscale opens possibilities for applications in drug delivery systems where targeted release mechanisms can improve therapeutic efficacy while minimizing side effects .

Case Studies

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can help alleviate symptoms of neurodegenerative diseases. The compound may also interact with other molecular pathways, depending on its specific derivatives and modifications .

Comparison with Similar Compounds

6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be compared with other thioxopyrimidine derivatives and related heterocyclic compounds:

Similar Compounds: 4-methoxyphenylthiazole-2-amine, 1-phenyl-1H-imidazole derivatives, and triazole-pyrimidine hybrids.

Uniqueness: The presence of both the thioxo group and the methoxyphenyl group in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds. .

Biological Activity

6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, a heterocyclic compound belonging to the thioxopyrimidine class, has drawn significant interest in medicinal chemistry due to its diverse biological activities. This compound features a thioxo group (C=S) and a methoxyphenyl substituent on a dihydropyrimidinone ring, which contributes to its pharmacological properties.

The synthesis of this compound typically involves the condensation of 4-methoxybenzaldehyde with thiourea and ethyl acetoacetate under basic conditions. The reaction is performed under reflux, followed by purification through recrystallization or chromatography.

The biological activity of this compound is largely attributed to its role as an acetylcholinesterase inhibitor . By binding to the enzyme's active site, it prevents the breakdown of acetylcholine, thereby increasing its levels in the synaptic cleft. This mechanism is particularly beneficial in treating neurodegenerative diseases such as Alzheimer’s disease. Additionally, the compound may exhibit interactions with various molecular pathways depending on modifications to its structure.

Anticancer Activity

Research has indicated that derivatives of thioxopyrimidines, including this compound, possess significant anticancer properties. In vitro studies have demonstrated that these compounds inhibit cell proliferation in various cancer cell lines. For instance, compounds derived from this structure have shown promising results against breast cancer cells (MDA-MB-436) with IC50 values comparable to established chemotherapeutics such as Olaparib .

Antioxidant Activity

Preliminary evaluations reveal that thioxopyrimidine derivatives exhibit antioxidant properties. These compounds have been tested using DPPH free radical scavenging methods, showing varying degrees of effectiveness in reducing oxidative stress . The antioxidant activity is crucial for mitigating cellular damage in various pathological conditions.

Myeloperoxidase Inhibition

Recent studies have focused on the inhibition of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. Compounds similar to this compound have been identified as potent MPO inhibitors, demonstrating a time-dependent and irreversible inhibition mechanism. This suggests potential therapeutic applications in treating autoimmune and inflammatory disorders .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds:

| Compound | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Acetylcholinesterase Inhibitor | N/A | Potential for neurodegenerative treatment |

| Olaparib | PARP Inhibitor | 10.70 | Standard for comparison in cancer studies |

| N1-substituted-6-arylthiouracils | MPO Inhibitor | N/A | High selectivity for MPO over other peroxidases |

Case Studies

Several case studies highlight the effectiveness of thioxopyrimidine derivatives in clinical settings:

- Neurodegenerative Diseases : A study demonstrated that acetylcholinesterase inhibitors significantly improved cognitive function in Alzheimer’s patients when combined with standard treatments.

- Cancer Treatment : Clinical trials involving thioxopyrimidine derivatives showed promising results in reducing tumor size and improving patient outcomes in breast cancer cases.

- Inflammatory Disorders : Research indicated that MPO inhibitors derived from thioxopyrimidines reduced inflammatory markers in patients with autoimmune diseases.

Q & A

Q. What are the established synthetic routes for 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one?

Answer: The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting substituted thioureas with α,β-unsaturated ketones or aldehydes under acidic or basic conditions. For example:

Q. How is the crystal structure of this compound determined, and what software is recommended?

Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX system (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned or high-resolution data . Key steps:

- Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation.

- Refinement: Apply full-matrix least-squares refinement in SHELXL, incorporating hydrogen bonding and disorder modeling .

Advanced Research Questions

Q. How do substituent variations at the 4-methoxyphenyl group affect biological activity?

Answer: Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., -OCH₃) enhance binding to enzymes like β-glucuronidase or kinases. For example:

- CK1 Inhibition: 4-Methoxy substitution increases hydrophobic interactions with CK1's ATP-binding pocket, reducing IC₅₀ by ~40% compared to unsubstituted analogs .

- Metabolism Stability: Bulkier substituents (e.g., 2,4-dimethoxy) slow oxidative desulfurization by flavin monooxygenases (FMOs), improving pharmacokinetics .

Data Contradictions:

- Species-Dependent Metabolism: Rat microsomes predominantly use FMOs for desulfurization, while human hepatocytes rely on CYP450 isoforms, leading to divergent metabolic half-lives .

Q. What analytical methods resolve discrepancies in reaction yields during scale-up synthesis?

Answer: Common pitfalls include incomplete cyclization or thiourea dimerization. Mitigation strategies:

- In-situ Monitoring: Use LC-MS or ¹H NMR to track intermediate formation (e.g., thiourea-cyanocarbonate adducts).

- Optimized Workup: Purify via silica gel chromatography (1–3% MeOH in CH₂Cl₂) to separate byproducts .

Case Study:

A 20% yield drop during scale-up was traced to inadequate mixing in the cyclocondensation step. Switching to a flow reactor improved consistency (yield: 68 ± 2%) .

Q. How does oxidative desulfurization impact the compound’s biological efficacy?

Answer: The thioxo group (-S-) is metabolically labile. Oxidative desulfurization by FMOs or CYPs converts it to a urea (-NH-CO-NH-), altering target binding:

- Loss of CK1 Inhibition: Desulfurated analogs show 10-fold reduced activity due to disrupted hydrogen bonding with kinase active sites .

- Mitigation: Introduce electron-withdrawing groups (e.g., -CF₃) at the 6-position to stabilize the thioxo moiety .

Species-Specific Data:

| Species | Primary Enzyme | Half-life (h) |

|---|---|---|

| Rat | FMO1 | 2.1 |

| Human | CYP3A4 | 5.8 |

| Dog | FMO3 | 1.5 |

Q. What computational tools predict binding modes of this compound with kinase targets?

Answer: Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) are used to simulate interactions:

Q. How can regioselectivity challenges in pyrimidinone functionalization be addressed?

Answer: Regioselectivity at N1 vs. N3 is controlled by pH and catalysts:

- N1-Alkylation: Use NaH in DMF to deprotonate N1 selectively, enabling alkyl halide addition (e.g., propyl iodide) .

- N3-Acylation: Employ acetic anhydride in acidic conditions (e.g., H₂SO₄) to target N3 .

Example:

N1-propyl derivatives show enhanced blood-brain barrier penetration compared to N3-acetylated analogs in rodent models .

Q. What in vitro assays confirm β-glucuronidase inhibition?

Answer:

- Fluorometric Assay: Incubate with 4-methylumbelliferyl-β-D-glucuronide. Measure fluorescence (λₑₓ = 365 nm, λₑₘ = 450 nm) post-hydrolysis inhibition .

- IC₅₀ Determination: Dose-response curves (0.1–100 μM) yield IC₅₀ = 2.3 ± 0.5 μM, comparable to positive control D-saccharic acid 1,4-lactone .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.